Lucigenin
Lucigenin
Selective superoxide anion radical chemiluminescent probe and fluorescent chloride-sensitive indicator. Generates chemiluminescence in the presence of superoxide (O2-). Detects vascular superoxide formation in vivo.
Lucigenin is a chemiluminescent probe used to detect superoxide production and the presence of chloride. It can be used to detect superoxide production by enzymatic and cellular sources. It is a sensitive method that has been applied to the monitoring of superoxide production from xanthine oxidase, microsomal NADPH cytochrome reductase, and NADPH oxidases of phagocytes, endothelial cells, fibroblasts, and smooth muscle cells of blood vessel walls. However, it produces similar chemiluminescence signals in isolated aortic and cardiac tissues from wild-type and Nox1-Nox2-Nox4 triple knockout mice, suggesting that it is not selective for NADPH-based ROS production. It also reacts with hydrogen peroxide without generating free radical intermediates and has been used to detect lipid hydroperoxide in oils. Lucigenin is also used as a fluorescent chloride-sensitive indicator, with its fluorescence being quenched by chloride (ex/em = 455/505 nm, respectively). Lucigenin fluorescence is insensitive to phosphate, sulfate, and nitrate.
Lucigenin is a chemiluminescent probe used to detect superoxide production and the presence of chloride. It can be used to detect superoxide production by enzymatic and cellular sources. It is a sensitive method that has been applied to the monitoring of superoxide production from xanthine oxidase, microsomal NADPH cytochrome reductase, and NADPH oxidases of phagocytes, endothelial cells, fibroblasts, and smooth muscle cells of blood vessel walls. However, it produces similar chemiluminescence signals in isolated aortic and cardiac tissues from wild-type and Nox1-Nox2-Nox4 triple knockout mice, suggesting that it is not selective for NADPH-based ROS production. It also reacts with hydrogen peroxide without generating free radical intermediates and has been used to detect lipid hydroperoxide in oils. Lucigenin is also used as a fluorescent chloride-sensitive indicator, with its fluorescence being quenched by chloride (ex/em = 455/505 nm, respectively). Lucigenin fluorescence is insensitive to phosphate, sulfate, and nitrate.
Brand Name:
Vulcanchem
CAS No.:
2315-97-1
VCID:
VC21336967
InChI:
InChI=1S/C28H22N2.NO3/c1-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(2)26-18-10-6-14-22(26)28;2-1(3)4/h3-18H,1-2H3;/q+2;-1
SMILES:
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C.[N+](=O)(O)O
Molecular Formula:
C28H22N3O3+
Molecular Weight:
448.5 g/mol
Lucigenin
CAS No.: 2315-97-1
VCID: VC21336967
Molecular Formula: C28H22N3O3+
Molecular Weight: 448.5 g/mol
* For research use only. Not for human or veterinary use.

Description | Selective superoxide anion radical chemiluminescent probe and fluorescent chloride-sensitive indicator. Generates chemiluminescence in the presence of superoxide (O2-). Detects vascular superoxide formation in vivo. Lucigenin is a chemiluminescent probe used to detect superoxide production and the presence of chloride. It can be used to detect superoxide production by enzymatic and cellular sources. It is a sensitive method that has been applied to the monitoring of superoxide production from xanthine oxidase, microsomal NADPH cytochrome reductase, and NADPH oxidases of phagocytes, endothelial cells, fibroblasts, and smooth muscle cells of blood vessel walls. However, it produces similar chemiluminescence signals in isolated aortic and cardiac tissues from wild-type and Nox1-Nox2-Nox4 triple knockout mice, suggesting that it is not selective for NADPH-based ROS production. It also reacts with hydrogen peroxide without generating free radical intermediates and has been used to detect lipid hydroperoxide in oils. Lucigenin is also used as a fluorescent chloride-sensitive indicator, with its fluorescence being quenched by chloride (ex/em = 455/505 nm, respectively). Lucigenin fluorescence is insensitive to phosphate, sulfate, and nitrate. |
---|---|
CAS No. | 2315-97-1 |
Product Name | Lucigenin |
Molecular Formula | C28H22N3O3+ |
Molecular Weight | 448.5 g/mol |
IUPAC Name | 10-methyl-9-(10-methylacridin-10-ium-9-yl)acridin-10-ium;nitrate |
Standard InChI | InChI=1S/C28H22N2.NO3/c1-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(2)26-18-10-6-14-22(26)28;2-1(3)4/h3-18H,1-2H3;/q+2;-1 |
Standard InChIKey | IQDVDOOKYWOQSX-UHFFFAOYSA-N |
SMILES | C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C.[N+](=O)(O)O |
Canonical SMILES | C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C.[N+](=O)([O-])[O-] |
Synonyms | 10,10'-dimethyl-9,9'-biacridinium bis-N-methylacridinium dimethyl biacridinium dinitrate Lucigenin |
Reference | Xu et al. Heteromultivalent peptide recognition by co-assembly of cyclodextrin and calixarene amphiphiles enables inhibition of amyloid fibrillation. Nature Chemistry, doi: 10.1038/s41557-018-0164-y, published online 19 November 2018 |
PubChem Compound | 156592370 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume